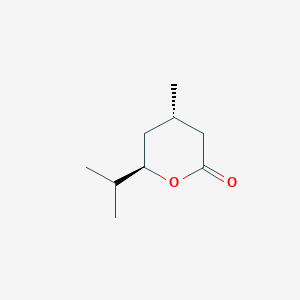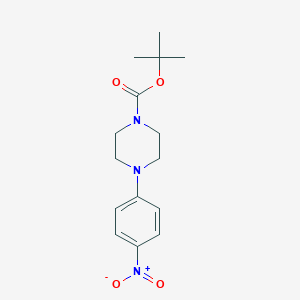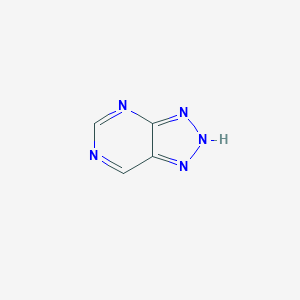
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-, also known as ACTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can have various physiological effects. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis by activating caspase-3 and caspase-9.
生化学的および生理学的効果
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an accumulation of acetylcholine, which can affect neurotransmission and neuromuscular function. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis, which can lead to cell death.
実験室実験の利点と制限
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has several advantages for lab experiments, including its ease of synthesis and high purity. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. One area of interest is the development of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a ligand in the synthesis of metal complexes could be further explored for its potential applications in materials science.
合成法
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting product is then reacted with methyl iodide to yield 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been used as a ligand in the synthesis of metal complexes.
特性
CAS番号 |
168893-29-6 |
|---|---|
製品名 |
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- |
分子式 |
C10H10ClN5S |
分子量 |
267.74 g/mol |
IUPAC名 |
5-amino-3-(4-chlorophenyl)-N-methyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C10H10ClN5S/c1-13-10(17)16-9(12)14-8(15-16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,13,17)(H2,12,14,15) |
InChIキー |
PWDDJOGPFSDPEK-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
正規SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
その他のCAS番号 |
168893-29-6 |
同義語 |
5-amino-3-(4-chlorophenyl)-1-((methylamino)(thiocarbonyl))-1H-triazole GCC-AP 0341 GCC-AP-0341 GCC-AP0341 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



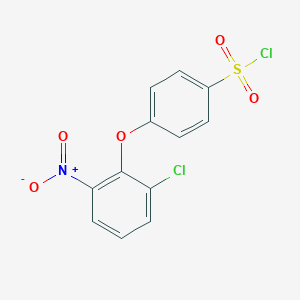
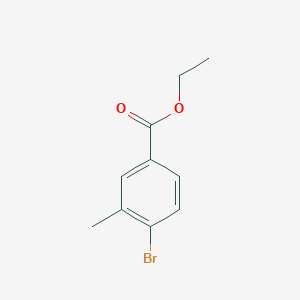



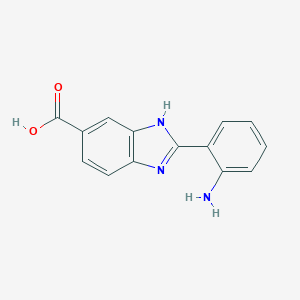
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

